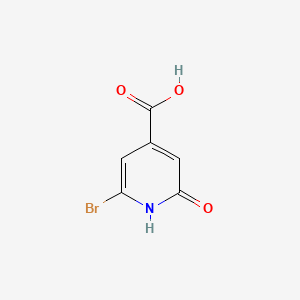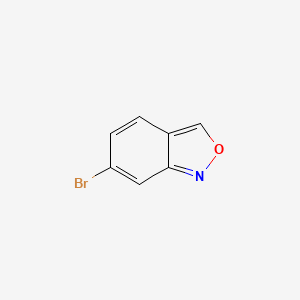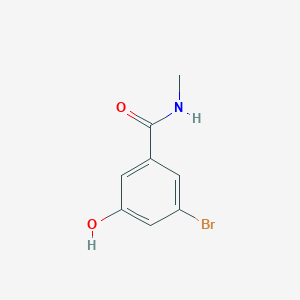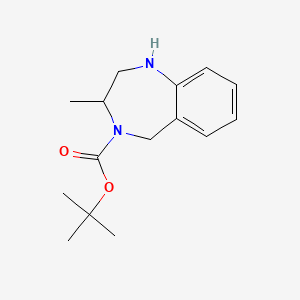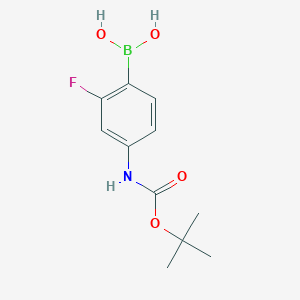
(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid
説明
The compound “(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are known for their ability to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . They can also act as effective catalysts for amidation and esterification of carboxylic acids .
Synthesis Analysis
Boronic acids, including “(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid”, can be synthesized using various methods. One common method involves the use of diboronyl esters of dialkoxyboranes as diboronic acid reagents and a catalyst, such as iridium or rhodium . Another method involves the coupling of an α-amino boronic acid pinacol ester with a carboxylic acid, followed by the elimination of the pinacol protecting group .Chemical Reactions Analysis
Boronic acids, including “(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid”, are known for their ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . They can also act as effective catalysts for amidation and esterification of carboxylic acids .科学的研究の応用
Chemoselective BOC Protection of Amines
This compound is utilized in the chemoselective BOC protection of amines, which is a pivotal step in the synthesis of pharmaceuticals and fine chemicals. The process is eco-friendly, catalyst and solvent-free, and operates under mild conditions, making it an attractive method for green chemistry initiatives .
Molecular Recognition
4-(BOC-Amino)-2-fluorophenylboronic acid: plays a role in molecular recognition, particularly in the formation of boronate esters with diols. This property is exploited in the synthesis of chemical receptors for biological materials such as saccharides, nucleic acids, and neurotransmitters .
Solid Phase Peptide Synthesis
The compound is instrumental in the solid phase synthesis of peptides. It serves as a protective group for amines, ensuring that the amino function is not altered during the peptide chain assembly, which is crucial for the production of peptides with precise sequences .
Microwave-Assisted Solid-Phase Synthesis
In the field of peptide synthesis, 4-(BOC-Amino)-2-fluorophenylboronic acid is used in aqueous microwave-assisted solid-phase synthesis. This technique enhances the efficiency of peptide bond formation and is particularly useful for synthesizing peptides with difficult sequences .
Safety And Hazards
While specific safety and hazard information for “(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid” is not available in the search results, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
特性
IUPAC Name |
[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISURXDKVZMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)
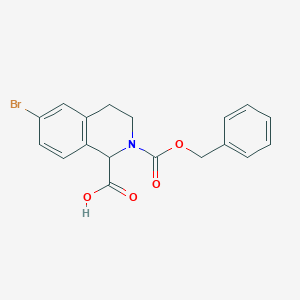

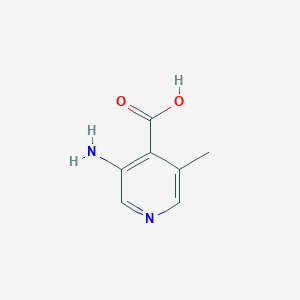
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)
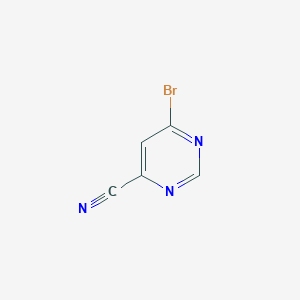
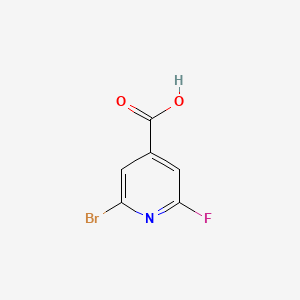
![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)
![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)
